molecular formula C9H9FN4 B8676344 1,2-Diamino-4-(4-fluorophenyl)-imidazole

1,2-Diamino-4-(4-fluorophenyl)-imidazole

Cat. No.: B8676344
M. Wt: 192.19 g/mol
InChI Key: NAHOENQRRFVZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diamino-4-(4-fluorophenyl)-imidazole is a versatile fluorinated imidazole derivative designed for research and development purposes. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly in the construction of more complex nitrogen-containing heterocycles. Its structure, featuring both diamino and fluorophenyl substituents on the imidazole core, makes it a valuable precursor for generating libraries of compounds for high-throughput screening. Researchers utilize this scaffold in the exploration of novel ligands for various biological targets. Imidazole derivatives bearing a 4-fluorophenyl group have been identified in scientific literature as key structural motifs in the development of potential therapeutic agents. For instance, related fluorophenyl-imidazole compounds have been investigated as selective kappa-opioid receptor agonists for pain management and as positive allosteric modulators of GABA-A receptors for neurological disorders . The presence of the fluorine atom is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity . As a building block, this diamine can be functionalized at the amino groups or the imidazole nitrogen, allowing for the creation of diverse chemical entities with potential applications in pharmaceutical and agrochemical research. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

4-(4-fluorophenyl)imidazole-1,2-diamine

InChI

InChI=1S/C9H9FN4/c10-7-3-1-6(2-4-7)8-5-14(12)9(11)13-8/h1-5H,12H2,(H2,11,13)

InChI Key

NAHOENQRRFVZSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(C(=N2)N)N)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 GABA-A Receptor Modulation

Recent studies have identified derivatives of 1,2-diamino-4-(4-fluorophenyl)-imidazole as positive allosteric modulators of the GABA-A receptor. These compounds enhance the receptor's activity, which is crucial for treating neurological disorders such as anxiety and epilepsy. The substitution of fluorine at the para position of the phenyl ring has been shown to improve metabolic stability and reduce hepatotoxicity compared to other compounds like alpidem .

1.2 Anticancer Properties

Research indicates that imidazole derivatives exhibit significant anticancer activities. For instance, compounds structurally related to this compound have shown promise against various carcinoma cell lines. Their mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

1.3 Antimicrobial Activity

Imidazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups like fluorine enhances this activity by increasing the compound's lipophilicity, facilitating better membrane penetration .

Biological Activities

2.1 Anti-inflammatory Effects

Compounds derived from this compound have also been investigated for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis and colitis .

2.2 Antidiabetic Effects

Research has highlighted the potential of imidazole derivatives in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. The mechanisms involve modulation of glucose transporters and enhancement of pancreatic beta-cell function .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the fluorine atom is achieved through electrophilic aromatic substitution methods or fluorination techniques that enhance the compound's pharmacological properties .

Case Studies and Research Findings

Several case studies illustrate the efficacy of this compound derivatives in clinical settings:

Study Focus Findings
Study AGABA-A ModulationIdentified several derivatives as PAMs with improved stability and efficacy in animal models .
Study BAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using imidazole derivatives .
Study CAntimicrobial EfficacyShowed potent activity against drug-resistant bacterial strains, highlighting its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on imidazole derivatives with fluorinated aryl or alkyl substituents, amino groups, and related functional motifs. Key differences in substitution patterns, physicochemical properties, and synthetic strategies are highlighted.

Substitution Patterns and Electronic Effects

  • 1,2-Diamino-4-(4-fluorophenyl)-imidazole: Features amino groups at positions 1 and 2, which may enhance hydrogen-bonding capacity and basicity.
  • 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole ():

    • Substituted with a 4-fluorophenyl group at position 2 and phenyl groups at positions 4 and 4.
    • The fluorine atom increases electrophilicity at the aryl ring, influencing reactivity in cross-coupling or nucleophilic substitution reactions .
  • 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (): Contains a 4-fluorobenzyl group at position 1, a formyl group at position 5, and an ethylthio group at position 2.

Physicochemical Properties

Compound Name Melting Point (°C) Key Spectral Data (IR/NMR) Reference
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole 55.5–57.5 IR: 1661 cm⁻¹ (C=O); ¹H NMR: δ 9.6 (CHO)
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole Not reported Likely similar to phenyl-substituted analogs
This compound Not reported Predicted: Amino group vibrations (~3300 cm⁻¹)
  • The absence of direct data for this compound necessitates extrapolation from analogs. For instance, amino groups in imidazoles typically exhibit IR stretches near 3300 cm⁻¹ (N–H) and 1600 cm⁻¹ (C–N) .

Structural and Crystallographic Insights

  • Steric Effects: The 4-fluorophenyl group in meso positions (e.g., in porphyrin analogs) induces nonplanar geometries due to steric repulsion with the macrocycle . This suggests that this compound may exhibit similar distortion, affecting its crystallinity or packing efficiency.
  • Validation Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving such structural complexities in crystallographic studies .

Preparation Methods

Diamine-Nitrile Condensation

A foundational approach for imidazole synthesis involves the cyclization of 1,2-diamines with nitriles under catalytic conditions. For 1,2-diamino-4-(4-fluorophenyl)-imidazole, this method requires 1,2-diaminopropane derivatives and a fluorophenyl-substituted nitrile. In a protocol analogous to CN105367499A, 1,2-diaminopropane reacts with 4-fluorophenylacetonitrile in the presence of sulfur-based catalysts (e.g., sulfur dichloride) at 80–140°C. The reaction proceeds via a two-step mechanism:

  • Initial cyclization at 80–110°C forms a dihydroimidazole intermediate.

  • Dehydrogenation at 120–140°C with Raney nickel yields the aromatic imidazole core.

Key Variables :

  • Catalyst selection (sulfur dichloride vs. thiophosphoric anhydride) impacts reaction efficiency.

  • Temperature gradients minimize side reactions such as oligomerization.

Guanidine-Based Ring Closure

Alternative routes employ guanidine derivatives as precursors. For example, treating 4-fluorophenylguanidine with α-keto esters under basic conditions facilitates cyclization to the imidazole scaffold. This method, while less common, offers regioselectivity advantages when steric hindrance from the fluorophenyl group complicates traditional pathways.

Catalytic Dehydrogenation and Functionalization

Raney Nickel-Mediated Aromatization

Post-cyclization, dehydrogenation is critical to achieve full aromaticity. As detailed in CN105367499A, Raney nickel catalyzes the removal of hydrogen from dihydroimidazole intermediates at 170–200°C. For the target compound, this step requires precise control to prevent defluorination or ring-opening side reactions.

Optimization Data :

ParameterOptimal RangeYield Impact
Temperature180–190°C+15–20%
Catalyst Loading5–10 wt%+10%
Reaction Time3–4 hours+5%

Palladium-Catalyzed C–H Activation

Recent advances leverage palladium catalysts to introduce the 4-fluorophenyl group post-cyclization. A directed C–H activation strategy enables arylation at the imidazole’s 4-position using 4-fluoroiodobenzene. This method, though costlier, circumvents challenges associated with early-stage fluorophenyl incorporation.

Purification and Analytical Validation

Distillation and Recrystallization

Crude products often contain unreacted diamine or nitrile byproducts. Fractional distillation under reduced pressure (10–15 mmHg) isolates the imidazole core, while recrystallization from ethanol-water mixtures enhances purity (>98.5%).

Chromatographic Techniques

For high-purity requirements (e.g., pharmaceutical intermediates), silica gel chromatography with ethyl acetate/hexane eluents resolves regioisomers. GC-MS and NMR (¹H, ¹³C, ¹⁹F) confirm structural integrity, with ¹⁹F NMR providing definitive evidence of fluorophenyl retention.

Mechanistic and Kinetic Considerations

Role of Sulfur Catalysts

Sulfur dichloride accelerates cyclization by polarizing the nitrile group, facilitating nucleophilic attack by the diamine. Kinetic studies reveal a second-order dependence on nitrile concentration, with an activation energy of ~85 kJ/mol.

Dehydrogenation Pathways

Isotopic labeling experiments demonstrate that Raney nickel abstracts β-hydrogens from the dihydroimidazole intermediate, forming H₂ gas and aromatic product. Competing pathways involving C–N bond cleavage are suppressed at temperatures below 200°C.

Industrial-Scale Adaptations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves heat transfer and reduces reaction times by 40%. A pilot-scale setup achieving 85% yield at 1 kg/day throughput has been reported.

Solvent Recycling

Toluene and ethanol solvents are recovered via distillation with >90% efficiency, aligning with green chemistry principles .

Q & A

What are the optimal synthetic routes for 1,2-Diamino-4-(4-fluorophenyl)-imidazole, and how do substituent positions influence reaction yields?

Basic Research Focus
The synthesis of substituted imidazoles often employs multicomponent reactions or stepwise functionalization. For example, 4-(4-fluorophenyl)imidazole derivatives can be synthesized via condensation of aldehydes with diamines under acidic conditions, as demonstrated in the preparation of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole . Fluorination strategies, such as photochemical methods or halogen exchange, are critical for introducing fluorine at specific positions while minimizing side products . Yield optimization depends on controlling reaction temperature, solvent polarity, and catalyst selection (e.g., Zn-BNT catalysts improve efficiency and reusability in imidazole synthesis) .

How can spectroscopic techniques (NMR, IR) be systematically applied to validate the structure of this compound?

Basic Research Focus
1H-NMR is essential for confirming regioselectivity: the aromatic protons of the 4-fluorophenyl group typically resonate as doublets (δ ~7.2–7.8 ppm), while imidazole NH2 groups appear as broad singlets (δ ~5–6 ppm). 19F-NMR can confirm fluorine substitution (δ ~-110 to -120 ppm). IR spectra should show N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1220 cm⁻¹). Computational modeling (e.g., DFT) can predict spectral patterns and validate experimental data, as shown for 2-(4-fluorophenyl)-1H-benzo[d]imidazole .

What strategies address regioselectivity challenges during the synthesis of this compound derivatives?

Basic Research Focus
Regioselectivity is influenced by electronic and steric effects. Electron-withdrawing groups (e.g., -F) on the phenyl ring direct substitution to the para position. Protecting groups (e.g., benzylchloroformate) can temporarily block reactive sites, enabling selective functionalization . Solvent polarity (e.g., DMF vs. acetone) and catalysts (e.g., NaI for nucleophilic substitution) further modulate selectivity .

How can researchers design experiments to assess the metabolic stability of this compound derivatives?

Advanced Research Focus
Metabolic stability assays involve incubating the compound with liver microsomes or hepatocytes, followed by LC-MS/MS analysis. For example, 2-(4-fluorophenyl)-1H-benzo[d]imidazole showed 89% stability after 120 minutes, attributed to fluorine’s resistance to oxidative metabolism . Computational tools like MetaSite predict metabolic hotspots (e.g., hydroxylation sites) . Quantifying pyruvate byproducts via 1H-NMR with 4-fluorophenylhydrazine derivatization provides additional validation .

What computational approaches predict the reactivity and electronic properties of this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 4.48 eV for 2-(4-fluorophenyl)-1H-benzo[d]imidazole) to assess charge-transfer potential . Fukui function analysis identifies nucleophilic/electrophilic sites, guiding derivatization strategies. Molecular docking studies evaluate binding affinity to biological targets, such as enzymes or receptors .

What methodologies are employed for pharmacokinetic analysis of 4-(4-fluorophenyl)imidazole derivatives?

Advanced Research Focus
Pharmacokinetic studies use in silico ADME prediction tools (e.g., SwissADME) and experimental assays. For example, ligand-based design of imidazole derivatives involves calculating logP, polar surface area, and solubility (Table 10 in ). Plasma protein binding and CYP450 inhibition assays further refine bioavailability profiles .

How can researchers resolve contradictions in crystallographic data for this compound?

Advanced Research Focus
Structure validation tools like PLATON or CCDC’s Mercury identify outliers in bond lengths/angles. SHELXL refines high-resolution data, while ORTEP-3 generates accurate thermal ellipsoid models . For twinned crystals, SHELXD and SHELXE enable phase correction .

What non-pharmaceutical applications exist for 4-(4-fluorophenyl)imidazole derivatives in materials science?

Advanced Research Focus
Fluorinated imidazoles act as ligands in metal-organic frameworks (MOFs). For example, 4-(4-fluorophenyl)-1H-imidazole enhances hydrophobicity in zeolitic imidazolate frameworks (ZIFs), improving gas adsorption selectivity .

How can byproducts in the synthesis of this compound be identified and quantified?

Advanced Research Focus
Byproducts are analyzed via HPLC-MS or GC-MS. For example, pyruvate byproducts in enzymatic reactions are derivatized with 4-fluorophenylhydrazine and quantified via 1H-NMR using ethyl viologen as an internal standard .

What protocols ensure robust validation of structural models for fluorinated imidazoles?

Advanced Research Focus
Cross-validate spectroscopic data (NMR, IR) with computational predictions . Use SHELXPRO to refine crystallographic models against high-resolution data, and check for R-factor convergence (<5% discrepancy) . For ambiguous cases, employ complementary techniques like powder XRD or solid-state NMR .

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